molecular formula C8H7N3O2 B14502597 1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene CAS No. 62825-14-3

1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene

Cat. No.: B14502597
CAS No.: 62825-14-3
M. Wt: 177.16 g/mol
InChI Key: LUIFFCPYIVZEKQ-UHFFFAOYSA-N
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Description

m-Methoxybenzol-ONN-azoxycyanid is a synthetic organic compound characterized by the presence of a methoxy group, an azoxy group, and a cyanide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Methoxybenzol-ONN-azoxycyanid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of m-methoxybenzene to form m-methoxynitrobenzene, followed by reduction to m-methoxyaniline. The azoxy group is then introduced through a reaction with nitrous acid, and the final cyanide group is added using a cyanating agent such as potassium cyanide under controlled conditions .

Industrial Production Methods

The reaction conditions are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

m-Methoxybenzol-ONN-azoxycyanid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield m-methoxybenzol-ONN-oxide, while reduction may produce m-methoxybenzol-ONN-amine .

Scientific Research Applications

m-Methoxybenzol-ONN-azoxycyanid has several applications in scientific research:

Mechanism of Action

The mechanism of action of m-Methoxybenzol-ONN-azoxycyanid involves its interaction with specific molecular targets and pathways. The azoxy group can participate in redox reactions, while the cyanide group may inhibit certain enzymatic activities. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • m-Methoxybenzol-ONN-azoxyformate
  • m-Methoxybenzol-ONN-azoxynitrate
  • m-Methoxybenzol-ONN-azoxyacetate

Uniqueness

m-Methoxybenzol-ONN-azoxycyanid is unique due to the presence of the cyanide group, which imparts distinct chemical and biological properties compared to other azoxy compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

62825-14-3

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

cyanoimino-(3-methoxyphenyl)-oxidoazanium

InChI

InChI=1S/C8H7N3O2/c1-13-8-4-2-3-7(5-8)11(12)10-6-9/h2-5H,1H3

InChI Key

LUIFFCPYIVZEKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)[N+](=NC#N)[O-]

Origin of Product

United States

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